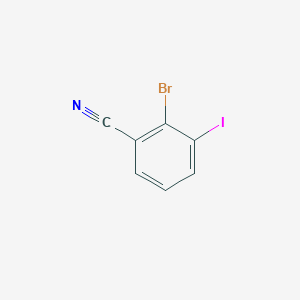

2-Bromo-3-iodobenzonitrile

Description

2-Bromo-3-iodobenzonitrile (C₇H₃BrIN, molecular weight: 307.8 g/mol) is a dihalogenated aromatic nitrile with bromine and iodine substituents at the 2- and 3-positions of the benzene ring, respectively. This compound is of interest in organic synthesis due to the distinct reactivity of iodine (a superior leaving group) and bromine, enabling selective functionalization in cross-coupling reactions.

Properties

IUPAC Name |

2-bromo-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLLERKBEKFBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261498-04-7 | |

| Record name | 2-Bromo-3-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-iodobenzonitrile can be synthesized through a multi-step process involving the halogenation of benzonitrile derivatives. One common method involves the bromination of 3-iodobenzonitrile using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.

Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Boron Reagents: Employed in Suzuki-Miyaura coupling reactions to introduce new functional groups.

Reducing Agents: Such as lithium aluminum hydride, used to reduce the nitrile group to an amine.

Major Products Formed

Aryl or Alkyl Derivatives: Formed through coupling reactions.

Amines: Produced by the reduction of the nitrile group.

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Complex Organic Molecules

2-Bromo-3-iodobenzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. It can participate in coupling reactions to form aryl or alkyl derivatives, which are essential in developing pharmaceuticals and agrochemicals .

2. Biological Activity Investigation

Research into the biological properties of this compound has indicated its potential as a precursor for biologically active compounds. For instance, it has been explored for its role in synthesizing inhibitors targeting specific biological pathways, such as those involved in cancer progression .

3. Drug Discovery and Development

The compound is being investigated for its therapeutic potential, particularly in drug discovery. Its unique halogenated structure allows for modifications that can enhance biological activity, making it a candidate for developing new drugs with improved efficacy against various diseases .

4. Specialty Chemicals Production

In industrial applications, this compound is utilized to manufacture specialty chemicals with tailored properties for specific applications, including materials science and biopharmaceuticals .

Data Table: Applications Overview

| Application Area | Description | Examples of Use |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Pharmaceuticals, agrochemicals |

| Biological Research | Precursor for biologically active compounds | Cancer treatment research |

| Drug Development | Potential therapeutic agent in drug discovery | Modifications leading to enhanced biological activity |

| Specialty Chemicals | Production of chemicals with specific properties | Materials science applications |

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing compounds that inhibit HIF-2α, a target in renal cell carcinoma therapy. The synthesized compounds showed significant reduction in tumor growth in xenograft models, highlighting the compound's utility in anticancer drug development .

Case Study 2: Coupling Reactions

Research on catalytic coupling reactions involving this compound revealed its effectiveness in forming complex aryl derivatives. The compound was successfully used to produce various substituted benzonitriles through palladium-catalyzed processes, showcasing its importance in synthetic organic chemistry .

Case Study 3: Biological Activity Assessment

In a study focused on the biological activity of halogenated benzonitriles, this compound exhibited promising results as an inhibitor of certain enzymes involved in inflammatory responses. The findings suggest that structural modifications can enhance its potency against specific targets .

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodobenzonitrile depends on the specific reactions it undergoes. In coupling reactions, the halogen atoms are activated by palladium catalysts, facilitating the formation of new carbon-carbon bonds. The nitrile group can interact with various nucleophiles, leading to the formation of different functional groups.

Comparison with Similar Compounds

Positional Isomers

Positional isomers of 2-bromo-3-iodobenzonitrile exhibit differences in electronic and steric effects, influencing reactivity and applications:

Key Insight : Iodine at the ortho position (e.g., 5-Bromo-2-iodobenzonitrile) enhances leaving-group ability in nucleophilic substitutions compared to meta or para positions .

Halogen-Substituted Variants

Replacement of iodine or bromine with other halogens alters electronic properties:

Key Insight : Fluorine substituents increase electronegativity, reducing electron density on the aromatic ring and directing electrophilic substitutions to specific positions .

Functional Group Modifications

Addition of functional groups (e.g., -OH, -NH₂, -OCH₂CH₃) significantly impacts chemical behavior:

Key Insight: Hydroxy and amino groups facilitate hydrogen bonding, improving crystallinity and bioavailability in pharmaceuticals .

Physicochemical Properties

Comparative data on solubility, melting points, and stability:

Key Insight : Electron-withdrawing groups (e.g., -CN) reduce solubility in water but enhance stability in organic solvents .

Biological Activity

2-Bromo-3-iodobenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of both bromine and iodine atoms, is believed to interact with various biological targets, making it a candidate for drug discovery and development.

The molecular formula of this compound is C7H4BrI, with a molecular weight of approximately 276.92 g/mol. The compound features a nitrile functional group that enhances its reactivity in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through its halogen substituents. The halogens can enhance binding affinity, leading to inhibitory effects on target proteins. Specifically, the compound has been investigated for its role as an inhibitor in various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies

- Cytochrome P450 Inhibition : A study highlighted the inhibitory effects of halogenated benzonitriles on CYP1A2 and CYP2C9 enzymes. These findings suggest that this compound could similarly affect drug metabolism pathways, potentially leading to altered pharmacological responses in co-administered drugs .

- Synthesis and Characterization : Research involving the synthesis of related compounds has demonstrated that the presence of bromine and iodine can enhance reactivity in palladium-catalyzed cross-coupling reactions, which are vital for developing new therapeutic agents .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C7H4BrI | Potential P450 inhibitor |

| 3-Bromo-4-iodobenzonitrile | C7H4BrI | Inhibitor of CYP1A2 and CYP2C9 |

| 2-Amino-5-bromo-3-iodoacetophenone | C9H8BrI | Antimicrobial properties |

Research Findings

Recent studies have focused on the synthesis of various halogenated compounds to explore their biological activities further. The dual halogenation in compounds like this compound allows for selective functionalization, leading to diverse derivatives with potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.